molecular formula C11H23N2O7PS B1211885 4'-Phosphopantetheine CAS No. 2226-71-3

4'-Phosphopantetheine

Cat. No. B1211885
CAS RN: 2226-71-3
M. Wt: 358.35 g/mol
InChI Key: JDMUPRLRUUMCTL-VIFPVBQESA-N
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Description

4’-Phosphopantetheine is a prosthetic group of several acyl carrier proteins, including the acyl carrier proteins (ACP) of fatty acid synthases, ACPs of polyketide synthases, the peptidyl carrier proteins (PCP), as well as aryl carrier proteins (ArCP) of nonribosomal peptide synthetases (NRPS) .


Synthesis Analysis

Extracellular 4’-phosphopantetheine is a source for intracellular coenzyme A synthesis . CoA is hydrolyzed extracellularly by ectonucleotide pyrophosphatases to 4’-phosphopantetheine, a biologically stable molecule able to translocate through membranes via passive diffusion . Inside the cell, 4’-phosphopantetheine is enzymatically converted back to CoA by the bifunctional enzyme CoA synthase .


Chemical Reactions Analysis

4’-Phosphopantetheine plays a crucial role in various chemical reactions. It is involved in more than 100 metabolic reactions and is an obligatory cofactor for 9% of known enzymatic reactions . It influences levels of protein acetylation in various model organisms .


Physical And Chemical Properties Analysis

4’-Phosphopantetheine has a chemical formula of C11H23N2O7PS and a molar mass of 358.349 g/mol . It is a biologically stable molecule able to translocate through membranes via passive diffusion .

Scientific Research Applications

Enzymatic Functions and Protein Modification

4'-Phosphopantetheine plays a crucial role in enzymatic functions. A study found that a human enzyme, which expresses widely in various tissues, is capable of transferring the 4'-phosphopantetheine moiety of coenzyme A to a conserved serine residue in different acyl carrier protein domains. This enzyme also shows capability in phosphopantetheinylation of peptidyl carrier and acyl carrier proteins from prokaryotes, indicating its broad specificity and significant role in posttranslational 4'-phosphopantetheinylation reactions (Joshi et al., 2003).

Biochemical Characterization in Various Organisms

4'-Phosphopantetheine is also crucial in the characterization of acyl carrier proteins in different organisms. In Mycobacterium phlei, for example, a 4'-phosphopantetheine-containing protein with properties similar to acyl carrier proteins was isolated, suggesting its role in bacterial fatty acid synthesis (Matsumura et al., 1970).

Role in Fatty Acid Biosynthesis

This compound functions biologically both as a precursor in the biosynthesis of coenzyme A and as a prosthetic group in fatty acid synthesizing systems, facilitating substrate transfer through various enzyme-active sites (Butterworth et al., 1970).

Regulation of Cellular Coenzyme A Content

In Escherichia coli, mutants with a pantothenate kinase activity resistant to feedback inhibition by coenzyme A (CoA) were found to overproduce both intra- and extracellular 4'-phosphopantetheine. This highlights the role of 4'-phosphopantetheine in the regulation of cellular CoA content, demonstrating its essentiality in CoA metabolism (Vallari & Jackowski, 1988).

Mechanism of Action

4’-Phosphopantetheine functions metabolically as carriers of acyl groups and activators of carbonyl groups in a large number of vital metabolic transformations, including the tricarboxylic acid cycle and the metabolism of fatty acids .

properties

IUPAC Name

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUPRLRUUMCTL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897420
Record name (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pantetheine 4'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4'-Phosphopantetheine

CAS RN

2226-71-3
Record name Phosphopantetheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2226-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Phosphopantetheine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-pantetheine 4'-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03912
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Record name (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-PHOSPHOPANTETHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM39WU8OFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pantetheine 4'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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